1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a nitrobenzenesulfonyl group attached to a piperazine ring. Its molecular formula is C22H25N3O5S, and it has a molecular weight of 459.52 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the benzylation of a hydroxy group on a methoxyphenyl compound. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Piperazine Ring: The next step involves the reaction of the benzyloxy-methoxyphenyl compound with piperazine. This can be done using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the piperazine ring.
Sulfonylation: The final step involves the introduction of the nitrobenzenesulfonyl group. This is typically achieved by reacting the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst. This can result in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy or methoxy groups. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications. The compound’s ability to modulate specific molecular pathways could lead to the development of new medications.
Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The nitrobenzenesulfonyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
1-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}-4-(4-nitrobenzenesulfonyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
4-Benzyloxy-3-methoxyacetophenone: This compound shares the benzyloxy and methoxy groups but lacks the piperazine and nitrobenzenesulfonyl groups.
1-(Benzyloxy)-3-(4-methoxyphenyl)benzene: Similar in structure but lacks the piperazine ring and nitrobenzenesulfonyl group.
4-Benzyloxy-3-methoxyphenylacetic acid: Contains the benzyloxy and methoxy groups but differs in the presence of an acetic acid moiety instead of the piperazine and nitrobenzenesulfonyl groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-33-25-17-21(7-12-24(25)34-19-20-5-3-2-4-6-20)18-26-13-15-27(16-14-26)35(31,32)23-10-8-22(9-11-23)28(29)30/h2-12,17H,13-16,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOCKDRGZWDAIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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